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Introduction
UBP310 is a potent and selective antagonist of kainate receptors (KARs), a subtype of

ionotropic glutamate receptors. It exhibits high affinity for GluK1 and GluK3-containing KARs

and has also been shown to block recombinant GluK2/GluK5 receptors, which are prevalent in

the brain.[1][2] This selectivity makes UBP310 an invaluable pharmacological tool for

elucidating the physiological and pathophysiological roles of KARs in synaptic transmission and

plasticity. These application notes provide detailed protocols for utilizing UBP310 in acute brain

slice electrophysiology, focusing on the hippocampus, a region with high KAR expression and

functional significance.
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Protocol 1: Pharmacological Isolation and Antagonism
of KAR-mediated EPSCs at Hippocampal Mossy Fiber-
CA3 Synapses
This protocol details the methodology to isolate KAR-EPSCs and assess the inhibitory effect of

UBP310.

1. Acute Brain Slice Preparation:

Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse, P15-P30) with an appropriate

anesthetic (e.g., isoflurane) and decapitate.

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting

solution.

Cutting Solution Composition (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26

NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.

Prepare 300-400 µm thick horizontal or sagittal hippocampal slices using a vibratome.

Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated

with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for 30 minutes, and then at room

temperature for at least 1 hour before recording.

aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-

Glucose, 1.3 MgCl2, 2.5 CaCl2.

2. Electrophysiological Recording:

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse

with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

Perform whole-cell voltage-clamp recordings from CA3 pyramidal neurons.

Internal Solution Composition (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2

MgCl2, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.3 with CsOH.
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To pharmacologically isolate KAR-EPSCs, add antagonists for AMPA and NMDA receptors to

the aCSF:

GYKI 53655 (20-50 µM) to block AMPA receptors.

D-AP5 (50 µM) to block NMDA receptors.

Place a stimulating electrode in the dentate gyrus granule cell layer to stimulate mossy

fibers.

Hold the neuron at -70 mV and evoke EPSCs using a brief stimulus (e.g., 0.1 ms duration).

3. Application of UBP310:

After establishing a stable baseline of isolated KAR-EPSCs for 5-10 minutes, bath-apply

UBP310 at the desired concentration (e.g., a dose-response curve from 10 nM to 10 µM, or

a single effective concentration of 3 µM).

Record the KAR-EPSCs for at least 10-15 minutes in the presence of UBP310 to observe its

inhibitory effect.

A washout period with antagonist-free aCSF can be performed to assess the reversibility of

the block.

4. Data Analysis:

Measure the peak amplitude of the averaged KAR-EPSCs before, during, and after UBP310

application.

Normalize the amplitudes to the baseline period.

For a dose-response curve, plot the percentage of inhibition against the logarithm of the

UBP310 concentration and fit with a sigmoidal function to determine the IC50.
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This protocol describes how to induce a form of long-term depression dependent on kainate

receptors and confirm its mechanism using UBP310.

1. Slice Preparation and Recording:

Prepare acute hippocampal slices and set up for whole-cell voltage-clamp recordings from

CA1 pyramidal neurons as described in Protocol 1.

Use standard aCSF without AMPA and NMDA receptor antagonists.

Place the stimulating electrode in the Schaffer collateral pathway.

Record baseline AMPA receptor-mediated EPSCs by holding the neuron at -70 mV.

2. Induction of KAR-LTDAMPAR:

After a stable baseline recording of at least 10 minutes, induce KAR-LTDAMPAR by bath

applying a low concentration of kainate (e.g., 1 µM) for 10-15 minutes. This sustained

activation of KARs leads to a long-lasting depression of AMPA receptor-mediated synaptic

transmission.[5]

During the kainate application, continue to record the AMPA-EPSCs.

After the kainate application, wash out the kainate with normal aCSF and continue recording

for at least 30-40 minutes to monitor the long-term depression of the synaptic response.

3. Application of UBP310:

To test the dependence of this LTD on KARs, perform the same experiment in a separate set

of slices, but pre-incubate the slices with UBP310 (e.g., 10 µM) for at least 20 minutes before

and during the application of kainate.

Compare the magnitude of LTD induced by kainate in the absence and presence of UBP310.

4. Data Analysis:

Measure the amplitude of the AMPA-EPSCs and normalize them to the pre-induction

baseline.
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Plot the normalized EPSC amplitude over time.

Quantify the magnitude of LTD as the average normalized EPSC amplitude during the last

10 minutes of the recording period.

Use appropriate statistical tests to compare the magnitude of LTD between the control and

UBP310-treated groups.

Mandatory Visualizations
Experimental Workflow for Testing UBP310 on KAR-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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